molecular formula C14H16N4O B7353572 (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide

(1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide

Cat. No. B7353572
M. Wt: 256.30 g/mol
InChI Key: UINDFCSNKOVBGX-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide is a cyclopropane-based compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide is not fully understood, but it is thought to act by binding to and inhibiting the activity of its target proteins. This can lead to a range of biochemical and physiological effects, depending on the specific target and the context in which it is being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific target and context in which it is being studied. It has been shown to have anti-inflammatory and anti-tumor effects, as well as potential applications in the treatment of neurological disorders and infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide is its broad range of potential applications in scientific research. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide. These include further studies to understand its mechanism of action and potential side effects, as well as the development of new therapeutics based on this compound. Additionally, there may be opportunities to explore its potential applications in other areas of scientific research, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide involves a multi-step process that starts with the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-methyltriazol-4-yl)amine to produce the desired amide product.

Scientific Research Applications

The (1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide compound has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have activity against a range of targets, including kinases, proteases, and ion channels, making it a promising candidate for the development of new therapeutics.

properties

IUPAC Name

(1R,2S)-2-methyl-N-(3-methyltriazol-4-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-14(10-6-4-3-5-7-10)8-11(14)13(19)16-12-9-15-17-18(12)2/h3-7,9,11H,8H2,1-2H3,(H,16,19)/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINDFCSNKOVBGX-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2=CN=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]1C(=O)NC2=CN=NN2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.